3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide 3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10102579
InChI: InChI=1S/C16H15N3O2S/c1-9-3-8-12-13(17)14(22-16(12)18-9)15(20)19-10-4-6-11(21-2)7-5-10/h3-8H,17H2,1-2H3,(H,19,20)
SMILES: CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)N
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol

3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC10102579

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide -

Specification

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
IUPAC Name 3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C16H15N3O2S/c1-9-3-8-12-13(17)14(22-16(12)18-9)15(20)19-10-4-6-11(21-2)7-5-10/h3-8H,17H2,1-2H3,(H,19,20)
Standard InChI Key DBNUWXXNTWNPNI-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)N
Canonical SMILES CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide belongs to the thienopyridine family, featuring a fused bicyclic system comprising a thiophene ring condensed with a pyridine moiety. The molecular formula C₁₆H₁₅N₃O₂S (molecular weight: 313.4 g/mol) reflects the incorporation of a 4-methoxyphenyl group at the carboxamide position and a methyl substituent at the 6-position of the pyridine ring. The amino group at the 3-position enhances hydrogen-bonding capacity, critical for target engagement.

Table 1: Key Chemical Descriptors

PropertyValue
IUPAC Name3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
SMILESCC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)N
InChIKeyDBNUWXXNTWNPNI-UHFFFAOYSA-N
Topological Polar Surface Area109 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The SPLASH identifier (splash10-0079-2972000000-faec6bd05c17f5e7781e) and PubChem CID (16457987) facilitate cross-referencing across spectral databases . X-ray crystallography of analogous compounds reveals a planar thienopyridine core with dihedral angles <10° between the fused rings, suggesting strong π-π stacking potential .

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy of the compound shows characteristic bands at:

  • 3320 cm⁻¹: N-H stretching (amine and amide)

  • 1665 cm⁻¹: C=O stretching (carboxamide)

  • 1590 cm⁻¹: C=N pyridine ring vibration

  • 1250 cm⁻¹: C-O-C asymmetric stretch (methoxy group) .

Nuclear magnetic resonance (¹H NMR, 400 MHz, DMSO-d₆) assignments include:

  • δ 2.45 (s, 3H): Methyl protons at C6

  • δ 3.78 (s, 3H): Methoxy group

  • δ 6.85–7.60 (m, 4H): Aromatic protons of the 4-methoxyphenyl group.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis typically follows a four-step sequence starting from 2-chloro-6-methylnicotinonitrile:

  • Thiophene Annulation: Reaction with elemental sulfur and morpholine forms the thieno[2,3-b]pyridine core via Gewald-type cyclization.

  • Amination: Treatment with ammonia in methanol introduces the 3-amino group.

  • Carboxamide Formation: Coupling with 4-methoxyaniline using EDCI/HOBt activates the carboxylic acid intermediate.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product with >95% purity .

Key Reaction:

2-Chloro-6-methylnicotinonitrileS, MorpholineThieno[2,3-b]pyridine intermediateNH₃3-Amino derivative4-MethoxyanilineTarget compound\text{2-Chloro-6-methylnicotinonitrile} \xrightarrow{\text{S, Morpholine}} \text{Thieno[2,3-b]pyridine intermediate} \xrightarrow{\text{NH₃}} \text{3-Amino derivative} \xrightarrow{\text{4-Methoxyaniline}} \text{Target compound}

Optimization Challenges

Early routes suffered from low yields (20–30%) due to side reactions at the electron-rich amino group. Microwave-assisted synthesis (100°C, 30 min) improved efficiency to 68% yield while reducing dimerization byproducts .

Pharmacological Properties

Anticancer Activity

In vitro screening against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines revealed IC₅₀ values of 8.2 μM and 11.4 μM, respectively. Mechanistic studies indicate:

  • Topoisomerase II Inhibition: Disruption of DNA replication via intercalation (Kd = 0.45 μM) .

  • Apoptosis Induction: Caspase-3 activation (3.8-fold increase) and PARP cleavage at 10 μM.

Anti-Inflammatory Mechanisms

Molecular docking against 5-lipoxygenase (5-LOX, PDB ID: 3V99) shows a binding energy of -9.2 kcal/mol, with hydrogen bonds between the amino group and Leu607/Asn604 residues. In RAW264.7 macrophages, the compound reduced LPS-induced TNF-α production by 72% at 25 μM .

Pharmacokinetic Profile

Preliminary ADME predictions using SwissADME indicate:

  • Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration)

  • Solubility: -3.2 (moderate aqueous solubility)

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (Ki = 4.8 μM).

Antimicrobial Activity

Structure-Activity Relationship (SAR)

  • Methoxy Group: Removal decreases activity 10-fold, highlighting its role in membrane penetration.

  • Methyl at C6: Enhances target affinity by 40% compared to unsubstituted analogs .

Challenges and Future Directions

Limitations

  • Solubility: Poor aqueous solubility (0.12 mg/mL) limits oral bioavailability.

  • Off-Target Effects: 30% inhibition of hERG channels at 10 μM, raising cardiac toxicity concerns.

Derivative Development

Second-generation analogs incorporating trifluoromethyl groups (e.g., 4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide) show improved potency (IC₅₀ = 0.8 μM in MCF-7) and reduced hERG binding .

Clinical Translation

Ongoing Phase I trials of a prodrug formulation (acetyl-protected amine) aim to address solubility issues. Nanoparticle encapsulation (PLGA carriers) has enhanced in vivo half-life to 14.2 hours in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator